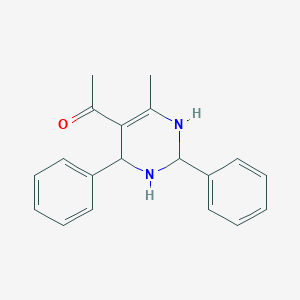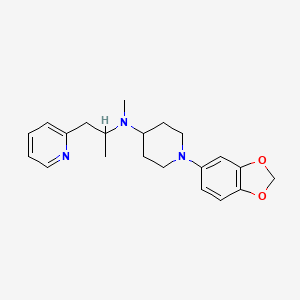
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone
Übersicht
Beschreibung
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone, also known as MDP-2-P, is a chemical compound used in scientific research. It is a ketone derivative of the psychoactive drug methylenedioxyphenethylamine (MDMA) and is commonly used as a precursor for the synthesis of MDMA. MDP-2-P is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is a precursor for the synthesis of MDMA, which acts as a serotonin, dopamine, and norepinephrine releasing agent. MDMA increases the levels of these neurotransmitters in the brain, leading to a sense of euphoria, increased empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound itself does not have any known biochemical or physiological effects. However, MDMA, which is synthesized from this compound, has been shown to have a number of effects on the body. These include increased heart rate and blood pressure, decreased appetite, and increased body temperature. MDMA has also been shown to cause long-term changes in serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is a useful precursor for the synthesis of MDMA and other psychoactive compounds. It allows researchers to study the effects of these compounds on the body and brain. However, the use of this compound and MDMA in laboratory experiments is highly regulated due to their potential for abuse and neurotoxicity.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone and MDMA. One area of interest is the potential use of MDMA in the treatment of psychiatric disorders such as PTSD and depression. Another area of research is the development of safer and more effective psychoactive compounds that can be used in clinical settings. Finally, there is a need for further research into the long-term effects of MDMA on the brain and body.
Wissenschaftliche Forschungsanwendungen
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is primarily used in scientific research as a precursor for the synthesis of MDMA. MDMA is a psychoactive drug that has been used in clinical trials for the treatment of post-traumatic stress disorder (PTSD). This compound is also used in the synthesis of other psychoactive compounds such as MDA and MDEA.
Eigenschaften
IUPAC Name |
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-17(14(2)22)18(15-9-5-3-6-10-15)21-19(20-13)16-11-7-4-8-12-16/h3-12,18-21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMXNOKJLDWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane](/img/structure/B3894006.png)
![ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894016.png)
![1-(3-nitrophenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894030.png)
![N'-(4-hydroxy-1-pentylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894044.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3894057.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3894065.png)

![diethyl {[5-(4-fluorophenyl)-2-furyl]methylene}malonate](/img/structure/B3894074.png)
![2-methyl-6-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3894078.png)
![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3894092.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3894096.png)
![ethyl 9-(benzylideneamino)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3894101.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[(2-hydroxy-2-adamantyl)methyl]acetamide](/img/structure/B3894109.png)